4-Bromobenzoyl cyanide

Vue d'ensemble

Description

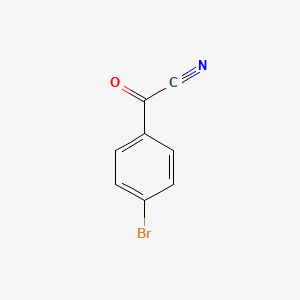

4-Bromobenzoyl cyanide is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzoyl cyanide, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol, leading to the formation of 4-bromobenzyl cyanide . Another method involves the use of 4-bromobenzyl bromide and sodium cyanide in a mixture of DMF and water, which is stirred at 40°C for 12 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes purification steps such as extraction and recrystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromobenzoyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Sodium Cyanide: Used in substitution reactions to introduce the cyanide group.

Oxone: Employed in oxidation reactions to convert 4-bromobenzyl alcohol to 4-bromobenzaldehyde.

Major Products Formed

4-Bromobenzyl Cyanide: Formed through substitution reactions with sodium cyanide.

4-Bromobenzaldehyde: Produced via oxidation reactions using Oxone.

Applications De Recherche Scientifique

Chemical Synthesis

4-Bromobenzoyl cyanide serves as an important reagent in organic synthesis, particularly for the introduction of bromobenzoyl moieties into various chemical structures. Its utility is highlighted in the following areas:

- Synthesis of Aryl Compounds : It is used to synthesize aryl malononitriles and other derivatives through nucleophilic substitution reactions. The compound can act as a cyanating agent, facilitating the incorporation of cyano groups into aromatic systems .

- Formation of Heterocycles : This compound has been utilized in the formation of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, reactions involving this compound have led to the development of novel heterocyclic scaffolds that exhibit biological activity .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development:

- Intermediate in Drug Synthesis : It is frequently employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its ability to introduce specific functional groups makes it valuable in creating compounds with desired pharmacological properties .

- Genotoxicity Studies : Recent studies have focused on the genotoxic impurities associated with this compound. Research has developed methodologies to quantify these impurities, ensuring safety and compliance in pharmaceutical formulations .

Toxicological Research

Given its lachrymatory properties and potential health hazards, this compound is also a subject of toxicological research:

- Health Effects Investigation : Studies have documented the acute health effects of exposure to this compound, which can include severe irritation to mucous membranes and potential fatal outcomes at high concentrations. Understanding these effects is crucial for developing safety protocols in laboratories and industrial settings .

- Environmental Impact Studies : Research is ongoing regarding the environmental implications of using bromobenzyl cyanides, including their persistence and toxicity to aquatic life. This aspect is vital for regulatory assessments and environmental safety measures .

Data Table: Applications Overview

Case Studies

-

Synthesis of Aryl Malononitriles :

- Researchers utilized this compound to synthesize aryl malononitriles under basic conditions. This study demonstrated its effectiveness as a cyanating agent, leading to compounds with enhanced biological activity.

-

Genotoxic Impurity Assessment :

- A study focused on developing a gas chromatography method for quantifying genotoxic impurities from this compound in pharmaceutical products. The findings emphasized the importance of monitoring such impurities to ensure drug safety.

-

Toxicological Profile Analysis :

- Investigations into the acute effects of this compound revealed significant risks associated with exposure, including severe eye irritation and potential fatal outcomes from high concentrations. These studies are crucial for establishing safety guidelines in handling this compound.

Mécanisme D'action

The mechanism of action of 4-bromobenzoyl cyanide involves its ability to participate in nucleophilic substitution reactionsThis property makes it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromobenzyl Cyanide: Similar in structure but with a cyanide group directly attached to the benzene ring.

4-Bromobenzaldehyde: An oxidation product of 4-bromobenzyl alcohol.

Uniqueness

4-Bromobenzoyl cyanide is unique due to its specific substitution pattern and reactivity. The presence of both the bromine and cyanide groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Activité Biologique

4-Bromobenzoyl cyanide, a chemical compound with the molecular formula , is known for its biological activity, particularly in toxicological contexts. This compound is part of a broader class of cyanides that exhibit significant biological effects, including toxicity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

- Molecular Weight : 210.03 g/mol

- Melting Point : 47-49 °C

- Boiling Point : 286.2 °C

- Density : 1.5 g/cm³

- Solubility : Slightly soluble in water

This compound acts primarily through the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition leads to a cessation of aerobic respiration, resulting in cellular hypoxia and subsequent cell death. The compound's cyanide moiety is responsible for its high toxicity, as it binds tightly to iron in cytochrome oxidase, preventing oxygen utilization by cells.

Acute Toxicity

Exposure to this compound can lead to severe acute health effects, including:

- Respiratory Distress : Inhalation can cause irritation of the respiratory tract.

- Neurological Symptoms : Symptoms may include headache, dizziness, and confusion.

- Cardiovascular Effects : Rapid heart rate and potential cardiovascular collapse can occur at high doses.

Chronic Toxicity

Long-term exposure may lead to:

- Neurological Damage : Prolonged exposure can result in irreversible damage to the nervous system.

- Carcinogenic Potential : While not extensively studied for carcinogenic effects, compounds containing cyanide are often scrutinized for their potential long-term health risks.

Case Study 1: Cyanide Poisoning Incident

A notable case involved a fatality due to cyanide poisoning from an industrial accident where this compound was inadvertently released into the air. The victim exhibited classic symptoms of cyanide poisoning, including rapid onset respiratory distress and loss of consciousness.

The medical response included the administration of hydroxocobalamin, which serves as a cyanide antidote by converting cyanide into less toxic thiocyanate.

Case Study 2: Suicide Attempts

In another instance documented in medical literature, multiple suicide attempts were linked to the ingestion of compounds containing cyanide derivatives. The victims presented with severe metabolic acidosis and neurological impairment. Emergency treatment involved supportive care and antidote administration.

Research Findings

Recent studies have focused on the breakdown products of cyanides in biological systems. The metabolism of cyanides typically involves conversion to thiocyanate via enzymatic pathways involving rhodanese. This metabolic pathway is crucial for detoxifying cyanides and varies significantly among different species.

Table 1: Metabolism of Cyanides

| Metabolite | Description | Conversion Pathway |

|---|---|---|

| Thiocyanate | Primary detoxification product | Rhodanese-mediated conversion |

| Hydroxocobalamin | Cyanide antidote | Forms stable complexes with cyanide |

| 2-Amino-2-thiazoline | Tautomeric form related to ATCA | Reaction with cystine |

Propriétés

IUPAC Name |

4-bromobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDSSYQEYNYRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403286 | |

| Record name | 4-bromobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-21-1 | |

| Record name | 4-bromobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-BROMO-PHENYL)-OXO-ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.